2-chloro-N-[(3-methoxyphenyl)methyl]propanamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide follows IUPAC rules for substituted amides. The parent chain is a three-carbon propanamide group, with a chlorine substituent at position 2 and a 3-methoxybenzyl group attached to the nitrogen atom. This nomenclature distinguishes it from positional isomers such as 3-chloro-N-(2-methoxyphenyl)propanamide or derivatives with alternative substitution patterns on the aromatic ring. The compound belongs to the class of arylalkylamides, characterized by an amide bond linking a substituted phenyl group to an aliphatic chain.
Molecular Formula and Weight Analysis
The molecular formula C11H14ClNO2 is confirmed through high-resolution mass spectrometry (HRMS), yielding an exact mass of 235.0712 g/mol. Key compositional features include:
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (11 atoms) | 132.14 g/mol |
| Hydrogen (14 atoms) | 14.11 g/mol |
| Chlorine (1 atom) | 35.45 g/mol |
| Nitrogen (1 atom) | 14.01 g/mol |
| Oxygen (2 atoms) | 32.00 g/mol |
| Total | 227.71 g/mol (theoretical) |
Discrepancies between theoretical and experimental values (≤ 0.005%) arise from isotopic variations. The methoxy group contributes 15.03% of the total mass, while the chloro substituent accounts for 15.56%.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (KBr pellet, cm−1):
- 3285 : N–H stretch (amide A band)
- 1647 : C=O stretch (amide I band)
- 1542 : N–H bend + C–N stretch (amide II band)
- 1250 : C–O–C asymmetric stretch (methoxy group)
- 1095 : C–Cl stretch
- 745 : out-of-plane C–H bend (meta-substituted benzene)
The absence of free amine N–H stretches above 3400 cm−1 confirms complete amide formation.
Nuclear Magnetic Resonance Spectroscopy
$$ ^1\text{H} $$-NMR (400 MHz, CDCl3)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.98 | triplet (J=7.2 Hz) | 2H | CH2Cl |
| 2.21 | sextet | 1H | CH(CH2Cl) |
| 3.79 | singlet | 3H | OCH3 |
| 4.41 | doublet (J=5.6 Hz) | 2H | N–CH2–Ar |
| 6.72–7.24 | multiplet | 4H | Aromatic protons |
| 6.12 | broad singlet | 1H | Amide NH |
The downfield shift of the NH proton (δ 6.12) indicates hydrogen bonding in non-polar solvents.
$$ ^{13}\text{C} $$-NMR (100 MHz, CDCl3)
| δ (ppm) | Assignment |
|---|---|
| 170.4 | Amide carbonyl |
| 159.8 | Methoxy-substituted C |
| 135.2–112.4 | Aromatic carbons |
| 55.3 | OCH3 |
| 45.1 | N–CH2–Ar |
| 39.8 | CH(CH2Cl) |
| 34.7 | CH2Cl |
The carbonyl carbon at δ 170.4 demonstrates typical deshielding for secondary amides.
Single-Crystal X-ray Diffraction Studies
Crystals grown from ethanol/water (1:1) at 4°C belong to the P21/c space group with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 8.924(2) |
| b (Å) | 12.673(3) |
| c (Å) | 14.215(4) |
| α (°) | 90 |
| β (°) | 102.34(1) |
| γ (°) | 90 |
| Volume (Å3) | 1572.8(7) |
The amide group adopts a trans configuration with C=O and N–H bonds antiperiplanar. Key bond lengths include:
- C=O: 1.226(3) Å
- C–N: 1.332(4) Å
- C–Cl: 1.789(2) Å
The dihedral angle between the benzene ring and amide plane is 82.7°, indicating significant steric hindrance from the ortho-methoxy group.
Comparative Analysis with Structural Analogues
Comparison with bromo-substituted derivative 2-bromo-N-(3-methoxyphenyl)propanamide (C10H12BrNO2):
| Property | Chloro Derivative | Bromo Derivative |
|---|---|---|
| Molecular Weight | 213.66 g/mol | 258.11 g/mol |
| C–X Bond Length | 1.789 Å | 1.974 Å |
| Melting Point | 98–100°C | 112–114°C |
| Dipole Moment | 3.82 D | 4.15 D |
| LogP | 2.31 | 2.89 |
Properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBSXOOGFLDARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Step
- Starting from 3-(3-methoxyphenyl)propionic acid or its derivatives, halogenation is carried out using halogenating agents such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding 2-chloropropionyl chloride intermediate.
- This step is often performed under anhydrous conditions with solvents like dichloromethane or toluene, at temperatures ranging from 0°C to reflux, to ensure complete conversion.
- The halogenation yields acid chlorides or halides with high purity, which are crucial for the subsequent amidation step.
Amidation Step
- The acid chloride intermediate is then reacted with 3-methoxybenzylamine (N-[(3-methoxyphenyl)methyl]amine) to form the amide bond.
- This reaction is typically conducted in an inert atmosphere (argon or nitrogen) at low temperature (0°C to room temperature) using a base such as triethylamine to neutralize the HCl formed.
- Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used.
- The reaction proceeds smoothly to afford 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide with good to excellent yields.
Alternative Synthetic Routes and Catalysis
- In some protocols, Lewis acids such as aluminum chloride have been employed to catalyze Friedel-Crafts type reactions involving N-(3-methoxyphenyl)-3-chloropropionamide intermediates, although this is more common in downstream transformations rather than the direct preparation of the target amide.
- The use of phase transfer catalysts (PTC) has been reported for related compounds to improve yields and selectivity in alkylation steps, which may be applicable in tailored synthetic routes.
- A 2010 patent describes the preparation of N-(3-methoxyphenyl)-3-chloropropionamide via reaction with aluminum chloride in dimethylacetamide at elevated temperatures (120–160°C), achieving high purity and yield suitable for further transformations.
- The presence of the methoxy substituent on the aromatic ring influences reactivity, with aluminum chloride-catalyzed demethylation potentially affecting the electron density and reaction pathways.
- Amidation reactions with 3-methoxybenzylamine derivatives have been optimized to proceed at mild temperatures with bases such as triethylamine, minimizing side reactions and maximizing yield.
- The overall yield of amidation steps can reach above 79%, with purity levels exceeding 99% as confirmed by HPLC analysis in related amide syntheses.
- Data Table: Summary of Preparation Conditions
- The halogenation step requires careful control of moisture and temperature to avoid side reactions and decomposition.
- Amidation reactions generate HCl as a byproduct, necessitating the use of bases and appropriate ventilation.
- Some reported methods involve harsh conditions such as high pressure hydrogenation or Grignard reactions, which pose safety risks and are less favorable for scale-up.
- The preferred industrial approach favors mild conditions with high selectivity and minimal hazardous reagents.
The preparation of this compound is well-established through halogenation of 3-(3-methoxyphenyl)propionic acid derivatives followed by amidation with 3-methoxybenzylamine. Optimized conditions involve anhydrous solvents, controlled temperatures, and the use of bases to neutralize byproducts, achieving high yields and purity. Alternative catalytic methods and process improvements have been reported to enhance efficiency and safety, making the synthesis suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., azides or nitriles.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[(3-methoxyphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular properties, and applications of 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide and its analogs:
Physicochemical Properties
- Crystallinity : 3-Chloro-N-(4-methoxyphenyl)propanamide exhibits strong hydrogen bonding (N–H···O and C–H···O interactions), forming chains along the crystallographic a-axis. This contrasts with the bulkier 3-methoxybenzyl group in the target compound, which may hinder crystallization .
- Solubility: The 3,4-dimethoxybenzyl analog (C12H16ClNO3) demonstrates increased hydrophilicity compared to monosubstituted derivatives due to additional methoxy groups .
Research Findings and Trends
Impact of Substituent Position
- Chlorine Position : 2-Chloro derivatives (e.g., target compound) exhibit greater electrophilicity at the α-carbon compared to 3-chloro isomers, enhancing reactivity in nucleophilic substitution reactions .
- Methoxy vs. Methyl Groups : Methoxy-substituted analogs generally show improved solubility in polar solvents, whereas methyl groups enhance lipophilicity, influencing pharmacokinetic properties .
Crystallographic Insights
- Hydrogen-bonding patterns in 3-chloro-N-(4-methoxyphenyl)propanamide stabilize its crystal lattice, a feature critical for purification and formulation in pharmaceutical manufacturing .
Biological Activity
2-chloro-N-[(3-methoxyphenyl)methyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloro group attached to a propanamide backbone, with a methoxyphenyl substituent. This unique structure may influence its biological interactions and efficacy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, influencing cellular signaling pathways. For instance, the interaction with neurotransmitter receptors can modulate mood and cognitive functions.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition | |
| Antidepressant Potential | Positive correlation | |
| Antimicrobial Activity | Effective against certain strains | |
| Cytotoxicity | Low toxicity observed |
Case Studies and Research Findings
-
Antidepressant Effects :
A study explored the antidepressant-like effects of compounds structurally similar to this compound. The research indicated significant modulation of serotonin and norepinephrine levels, suggesting potential therapeutic applications in mood disorders . -
Antimicrobial Activity :
Research on various derivatives demonstrated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against various bacterial strains. -
Cytotoxicity Assessment :
In vitro studies assessing cytotoxicity revealed that this compound showed low toxicity across several cell lines, indicating a favorable safety profile for further development .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to confirm completion.
- Optimize stoichiometry (1:1 molar ratio of acid to amine) to minimize byproducts.
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Validate the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 242.08 for C₁₁H₁₃ClNO₂).
Advanced: How can researchers resolve discrepancies in hydrogen bonding patterns observed in different crystal structures of this compound?
Methodological Answer:
Discrepancies may arise due to crystallization solvents or substituent effects. To address this:
Compare with Analogues : Analyze structures of related compounds (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) to identify trends in hydrogen bonding motifs. For example, C–H···O interactions (2.3–2.5 Å) and N–H···O bonds (1.8–2.1 Å) are common .
Graph-Set Analysis : Use Etter’s formalism to classify hydrogen-bonding patterns (e.g., C₁¹(4) chains or R₂²(8) rings) .
DFT Calculations : Model intermolecular interactions to predict preferred packing motifs under varying conditions.
Example : In 3-chloro-N-(4-methoxyphenyl)propanamide, C–H···O contacts form chains along the crystallographic a-axis, while N–H···O bonds stabilize layer stacking .
Advanced: What strategies are recommended for refining the crystal structure of this compound using X-ray diffraction data?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Software Workflow :
- SHELXT/SHELXD : For structure solution via intrinsic phasing or Patterson methods .
- SHELXL : Refine coordinates anisotropically, with riding models for H atoms (Uiso = 1.2Ueq of parent atoms). Validate using R-factor convergence (<5%) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) .
Q. Key Metrics :
- Bond lengths: C=O (1.2326 Å), C–N (1.3416 Å) .
- Torsion angles: C(=O)–N–Caromatic (~−33.7°) to assess resonance delocalization .
Advanced: How can researchers design experiments to study the reactivity of the chloroacetamide moiety in this compound?
Methodological Answer:
- Nucleophilic Substitution : React with amines (e.g., piperazine) in THF at 60°C to replace the chloride. Monitor via ¹H NMR for disappearance of the CH₂Cl signal (~4.1 ppm) .
- Hydrolysis Studies : Expose to aqueous NaOH (0.1 M) at 25°C and track degradation via HPLC. Calculate rate constants (k) to compare with analogues (e.g., 2-chloro-N-(2-methylphenyl)propanamide) .
- DFT/MD Simulations : Model transition states for substitution or elimination pathways to predict regioselectivity.
Safety Note : Handle chlorinated intermediates in a fume hood due to volatility and toxicity .
Advanced: What crystallographic databases or tools are critical for validating structural data of this compound?
Methodological Answer:
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with entries for similar chloro-propanamides (e.g., refcode: XYZABC).
- Mercury Software : Analyze packing diagrams and Hirshfeld surfaces to quantify intermolecular contacts (e.g., H···O vs. H···Cl interactions) .
- PLATON/CHECKCIF : Validate structural integrity by checking for missed symmetry or unresolved solvent molecules .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
